N,N,4-trimethyl-2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazole-5-carboxamide
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Overview
Description
N~5~,N~5~,4-TRIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonyl group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5,N~5~,4-TRIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N~5~,N~5~,4-TRIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms, changing the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a sulfoxide or sulfone derivative, while reduction could yield a simpler thiazole compound .
Scientific Research Applications
N~5~,N~5~,4-TRIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for N5,N~5~,4-TRIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide: Shares a similar sulfonyl group and methyl substitutions.
Indole derivatives: Have similar biological activities and structural features.
Uniqueness
N~5~,N~5~,4-TRIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of a thiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H17N3O3S2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N,N,4-trimethyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H17N3O3S2/c1-9-5-7-11(8-6-9)22(19,20)16-14-15-10(2)12(21-14)13(18)17(3)4/h5-8H,1-4H3,(H,15,16) |
InChI Key |
BSNZPDPBTYBBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
Origin of Product |
United States |
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